7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for the synthesis of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. The reaction conditions often include heating the reaction mixture to temperatures ranging from 50°C to 150°C, depending on the specific reagents and desired yield .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by using green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For example, the use of ionic liquids or microwave-assisted synthesis can enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the coumarin ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other coumarin derivatives.
Biology: Studied for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant properties.
Industry: Used in the production of dyes, optical brighteners, and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: The compound can induce apoptosis and inhibit the proliferation of cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a fluorescent probe and in medicinal chemistry.
7-Ethoxy-4-methylcoumarin: Used in perfumery and as a flavoring agent.
4-Methylumbelliferone: Used as a fluorescent marker and in the study of hyaluronan synthesis
Uniqueness
7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
7-ethoxy-4-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-5-4-8-9(13)6-11(14)16-12(8)7(10)2/h4-6,13H,3H2,1-2H3 |
InChI Key |
JALNUWNVCUUWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)O)C |
Origin of Product |
United States |
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